Cas no 127530-35-2 (2-(3-Methylphenyl)-2H-pyrazol-3-ylamine)

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring an amine functional group at the 3-position and a 3-methylphenyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing heterocyclic compounds with potential biological activity. The presence of the methylphenyl group enhances lipophilicity, which can influence binding affinity in medicinal chemistry applications. The amine group provides a reactive site for derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing derivatives. Suitable for research and industrial applications requiring precise molecular modifications.
2-(3-Methylphenyl)-2H-pyrazol-3-ylamine structure
127530-35-2 structure
Product Name:2-(3-Methylphenyl)-2H-pyrazol-3-ylamine
CAS No:127530-35-2
MF:C10H11N3
MW:173.214441537857
MDL:MFCD11641446
CID:4585626
Update Time:2025-06-29

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 1-m-Tolyl-1H-pyrazol-5-amine
    • 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine
    • MDL: MFCD11641446
    • Inchi: 1S/C10H11N3/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,11H2,1H3
    • InChI Key: QUWLPZXBLNPSAC-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(C)=C2)C(N)=CC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 344.8±25.0 °C at 760 mmHg
  • Flash Point: 162.3±23.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine Security Information

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine Pricemore >>

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Additional information on 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine

Introduction to 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine (CAS No. 127530-35-2)

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine, identified by its CAS number 127530-35-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in medicinal chemistry. The presence of a methylphenyl (tolyl) group and an amine substituent on the pyrazole ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which is highly versatile in drug design due to its ability to engage in hydrogen bonding and metal coordination. The 3-methylphenyl group, attached at the 3-position of the pyrazole ring, introduces hydrophobicity and potential for π-π stacking interactions, enhancing binding affinity to biological targets. The amine functionality at the 2-position further expands the compound's reactivity, allowing for further derivatization and functionalization.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(3-methylphenyl)-2H-pyrazol-3-ylamine as a lead compound for developing small-molecule inhibitors targeting various therapeutic areas. Studies have demonstrated its interaction with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases. Additionally, its structural features suggest applications in anticancer research, where pyrazole derivatives have shown efficacy in disrupting key signaling cascades.

In vitro studies have revealed that 2-(3-methylphenyl)-2H-pyrazol-3-ylamine exhibits moderate binding affinity to certain protein targets, with preliminary data indicating potential for modulating enzyme activity. The compound's ability to cross the blood-brain barrier has also been explored, raising interest in its neuropharmacological applications. Researchers are particularly intrigued by its potential as an intermediate in synthesizing more complex derivatives with enhanced pharmacological properties.

The synthesis of 2-(3-methylphenyl)-2H-pyrazol-3-ylamine involves multi-step organic reactions, including condensation reactions to form the pyrazole ring and subsequent functional group transformations to introduce the methylphenyl and amine moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of its biological activities. High-throughput screening (HTS) techniques have been employed to identify novel analogs with improved potency and selectivity.

One of the most compelling aspects of 2-(3-methylphenyl)-2H-pyrazol-3-ylamine is its versatility as a building block for drug discovery. By modifying substituents on the pyrazole ring or introducing additional functional groups, chemists can generate libraries of compounds with tailored biological profiles. This approach has led to several patents and ongoing clinical trials investigating derivatives of this core structure for treating conditions such as pain, neurodegeneration, and metabolic disorders.

The growing body of research on pyrazole derivatives underscores their significance in modern medicinal chemistry. 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine, with its unique structural features, continues to be a focal point for innovation. Collaborative efforts between academic institutions and pharmaceutical companies are driving efforts to optimize synthetic routes and explore new therapeutic applications. As computational tools become more sophisticated, virtual screening methods are being increasingly used to predict the binding modes of this compound with biological targets, accelerating the drug discovery pipeline.

Future directions in the study of 2-(3-methylphenyl)-2H-pyrazol-3-ylamine include investigating its mechanism of action in vivo and evaluating its safety profile through preclinical studies. The compound's potential as an antiviral agent has also been suggested, given the broad spectrum of activities observed for related pyrazole compounds. As research progresses, it is expected that new insights will emerge regarding its role in addressing unmet medical needs.

In conclusion, 2-(3-methylphenyl)-2H-pyrazol-3-ylamine (CAS No. 127530-35-2) represents a promising chemical entity with diverse applications in pharmaceutical development. Its unique structural characteristics, coupled with recent advancements in synthetic and computational chemistry, position it as a valuable tool for discovering novel therapeutics. Continued investigation into this compound is likely to yield significant contributions to human health and disease treatment.

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